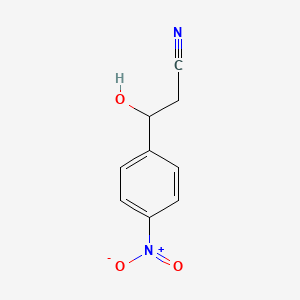

beta-Hydroxy-4-nitrobenzenepropanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

71312-64-6 |

|---|---|

Molecular Formula |

C9H8N2O3 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-hydroxy-3-(4-nitrophenyl)propanenitrile |

InChI |

InChI=1S/C9H8N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5H2 |

InChI Key |

HJMGPNYFZRPELU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CC#N)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Beta Hydroxy 4 Nitrobenzenepropanenitrile

Catalytic Approaches to beta-Hydroxynitrile Formation

The synthesis of β-hydroxynitriles, such as beta-Hydroxy-4-nitrobenzenepropanenitrile, is effectively achieved through catalytic methods that facilitate the crucial carbon-carbon bond formation between an aldehyde and a nitrile-containing species. These strategies can be broadly categorized into organocatalytic approaches, particularly those employing Lewis bases, and transition metal-catalyzed reactions. Both avenues aim to generate a sufficiently nucleophilic cyanomethyl species that can readily attack the electrophilic carbonyl carbon of an aldehyde.

Lewis-Base Catalyzed Additions of Trimethylsilylacetonitrile to Aldehydes

A highly effective and environmentally conscious method for synthesizing β-hydroxynitriles involves the Lewis-base catalyzed addition of trimethylsilylacetonitrile (TMSAN) to aldehydes. This organocatalytic approach avoids the use of metal catalysts and often proceeds under mild reaction conditions with high efficiency.

One of the most potent catalysts for this transformation is the proazaphosphatrane P(i-PrNCH2CH2)3N. This strong, non-ionic base has demonstrated high catalytic activity for the reaction between TMSAN and a wide array of aldehydes, including aromatic, aliphatic, and heterocyclic variants. The reaction is tolerant of both electron-donating and electron-withdrawing functional groups, making it suitable for the synthesis of this compound from 4-nitrobenzaldehyde (B150856). Typically, low catalyst loadings (e.g., 2 mol%) are sufficient to achieve excellent yields.

The mechanism of the proazaphosphatrane-catalyzed addition of TMSAN to aldehydes is believed to proceed through the formation of key hypervalent silicon intermediates. The Lewis basic proazaphosphatrane catalyst is thought to activate the silicon center of TMSAN. This activation facilitates the generation of a tetracoordinate silicon species, which enhances the nucleophilicity of the cyanomethyl group. This activated complex then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. Subsequent hydrolysis of the resulting silylated hydroxynitrile intermediate yields the final β-hydroxynitrile product.

The use of proazaphosphatrane catalysts offers a broad scope for the synthesis of β-hydroxynitriles from various aldehydes. The methodology is noted for its high yields and compatibility with diverse functional groups under mild conditions. However, a significant limitation of this catalytic system is its ineffectiveness with ketones. The steric hindrance presented by ketones generally prevents the reaction from proceeding, making this method specific to aldehyde substrates.

Table 1: Proazaphosphatrane-Catalyzed Reaction of 4-Nitrobenzaldehyde with TMSAN

| Entry | Aldehyde | Catalyst | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | P(i-PrNCH2CH2)3N | 2 | 96 |

Transition Metal-Catalyzed Aldol-Type Reactions

Transition metal catalysis provides an alternative and powerful strategy for the formation of β-hydroxynitriles. These methods often involve the activation of the C-H bond of acetonitrile (B52724), which has a high pKa, making it a challenging pronucleophile to use under mild conditions.

While rhodium is a versatile catalyst for a vast number of organic transformations, including various C-C bond-forming reactions, specific examples of direct, simple aldol-type additions of acetonitrile to aldehydes to form β-hydroxynitriles are not prominently featured in the surveyed literature. More complex rhodium-catalyzed transformations, such as the formal reductive addition of acetonitrile using surrogates like methyl cyanoacetate in the presence of carbon monoxide, have been developed.

However, the principle of activating acetonitrile via a transition metal complex is well-demonstrated by other late transition metals. A notable example is the cooperative catalysis involving a cationic Ruthenium complex, CpRu(PPh3)2(CH3CN)PF6, in conjunction with a base such as DBU. nih.gov This system effectively activates acetonitrile, enabling its nucleophilic 1,2-addition to aldehydes to afford the corresponding β-hydroxynitriles in good yields. nih.gov The ruthenium complex is believed to coordinate to the nitrile, increasing the acidity of the α-protons and facilitating deprotonation by the base to form a Ru-bound, metalated nitrile species. organic-chemistry.org This nucleophile then adds to the aldehyde, demonstrating a successful transition metal-catalyzed hydroxyalkylation strategy under mild conditions. nih.govorganic-chemistry.org

Copper catalysis is widely employed in organic synthesis, including in reactions involving nitriles. However, direct copper-catalyzed aldol-type additions of acetonitrile to aldehydes for the synthesis of β-hydroxynitriles are not well-documented in the available research. Copper-based systems have been effectively used in related transformations, such as the aerobic oxidative coupling of aromatic alcohols and acetonitrile to produce β-ketonitriles. That process involves the in-situ oxidation of an alcohol to an aldehyde, followed by cyanomethylation. While this demonstrates copper's ability to facilitate C-C bond formation with acetonitrile, the reaction conditions promote a subsequent oxidation to yield the ketone rather than isolating the β-hydroxynitrile.

Other Catalytic Systems for beta-Hydroxynitrile Generation

Beyond mainstream catalysis, several other systems have been developed for the generation of β-hydroxynitriles. N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts. For instance, an NHC-catalyzed oxidative single-electron-transfer reaction can facilitate the β-hydroxylation of enals, leading to β-hydroxyl esters which are structurally related to β-hydroxynitriles. Another approach involves the use of phosphine catalysts for the direct addition of water to activated olefins, which can be a pathway to β-hydroxy compounds under mild, room temperature conditions without the need for transition metals or strong acids and bases.

Ruthenium-based catalysts have also demonstrated utility in the synthesis of δ-hydroxynitriles from nitriles and allylic alcohols through a tandem process. This involves the initial oxidation of the allylic alcohol to an α,β-unsaturated carbonyl, followed by a conjugate addition of the nitrile and subsequent reduction. While this produces a δ-hydroxynitrile, the underlying principles of activating a nitrile for C-C bond formation are relevant.

| Catalytic System | Catalyst Type | Reactants | Key Features |

| N-heterocyclic carbenes (NHCs) | Organocatalyst | Enals | Enables β-hydroxylation through a radical pathway. |

| Phosphines | Organocatalyst | Activated olefins, water | Proceeds at room temperature; transition-metal-free. |

| Ruthenium Pincer Complex | Transition Metal | Nitriles, allylic alcohols | Tandem oxidation-addition-reduction; forms δ-hydroxynitriles. |

Traditional Organic Reactions Yielding beta-Hydroxynitriles

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. A key variant of this reaction, pertinent to the synthesis of β-hydroxynitriles, employs an α-halo nitrile instead of an α-halo ester.

In a potential synthesis of this compound, 4-nitrobenzaldehyde would be treated with an α-haloacetonitrile (e.g., bromoacetonitrile) and activated zinc. The zinc metal undergoes oxidative insertion into the carbon-halogen bond of the nitrile, forming a zinc enolate. This organozinc reagent, being less reactive than a Grignard reagent or a lithium enolate, then undergoes nucleophilic addition to the carbonyl carbon of 4-nitrobenzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxynitrile. The use of zinc is advantageous as it allows the enolate to be formed in the presence of the electrophilic carbonyl group without premature reaction.

| Reagent/Catalyst | Role | Example |

| Zinc (activated) | Forms the organozinc reagent (Reformatsky enolate). | Zinc dust, Rieke zinc. |

| α-Halo Nitrile | The nucleophilic precursor. | Bromoacetonitrile. |

| Carbonyl Compound | The electrophilic partner. | 4-Nitrobenzaldehyde. |

| Solvent | Inert medium for the reaction. | THF, diethyl ether, benzene (B151609). |

The aldol (B89426) addition is a fundamental carbon-carbon bond-forming reaction that produces a β-hydroxy carbonyl compound. libretexts.orglibretexts.org In the context of β-hydroxynitrile synthesis, a nitrile-containing enolate can react with an aldehyde or ketone. For the target molecule, the enolate of acetonitrile could be generated using a strong base (like lithium diisopropylamide, LDA) and then reacted with 4-nitrobenzaldehyde. This would be followed by a protonation step to yield this compound.

The Mukaiyama aldol reaction is a Lewis acid-catalyzed variant that reacts a silyl (B83357) enol ether with a carbonyl compound. nih.govtcichemicals.comwikipedia.org This approach offers advantages in controlling the reaction, as the silyl enol ether is a stable and isolable enolate equivalent. To apply this to the synthesis of the target compound, a silyl ketene imine (the nitrogen analog of a silyl ketene acetal, derived from acetonitrile) would be reacted with 4-nitrobenzaldehyde in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄). This method avoids the use of strong bases and can often be performed under milder conditions.

| Reaction | Nucleophile | Electrophile | Catalyst/Reagent | Product Type |

| Aldol Addition | Enolate of acetonitrile | 4-Nitrobenzaldehyde | Strong base (e.g., LDA) | β-Hydroxynitrile |

| Mukaiyama Aldol Reaction | Silyl ketene imine | 4-Nitrobenzaldehyde | Lewis acid (e.g., TiCl₄) | β-Hydroxynitrile |

A direct and straightforward method for synthesizing hydroxynitriles is the nucleophilic addition of a cyanide ion to a carbonyl group. theexamformula.co.ukchemtube3d.comchemguide.co.uk This reaction, when applied to an aldehyde or ketone, yields a cyanohydrin (an α-hydroxynitrile). To form a β-hydroxynitrile, the carbonyl compound must already contain the nitrile group at a distal position, or the nucleophile must be a carbanion derived from a nitrile.

For the specific synthesis of this compound, the most direct application of this principle involves the reaction of 4-nitrobenzaldehyde with the carbanion of acetonitrile. The reaction is typically initiated by treating acetonitrile with a strong base to deprotonate the α-carbon, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting alkoxide intermediate is subsequently protonated during workup to give the final β-hydroxynitrile product.

The generation of the cyanide nucleophile for α-hydroxynitrile synthesis is often achieved in situ by mixing a salt like potassium cyanide (KCN) with a weak acid. chemistrystudent.comyoutube.com

Bio- and Chemo-Enzymatic Synthesis of Chiral beta-Hydroxynitriles

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of bio- and chemo-enzymatic synthetic routes. These methods offer high stereoselectivity under mild reaction conditions.

Oxidoreductases, particularly alcohol dehydrogenases (ADHs), are key enzymes in the synthesis of chiral β-hydroxy nitriles. acs.orgnih.gov This is typically achieved through the asymmetric reduction of a β-keto nitrile precursor. For the synthesis of a chiral version of this compound, a hypothetical precursor, 4-nitro-β-oxobenzenepropanenitrile, would be required.

The enzymatic reduction involves an alcohol dehydrogenase, which uses a cofactor such as nicotinamide adenine dinucleotide (NADH or NADPH) as a hydride source. The enzyme delivers the hydride to one face of the ketone, leading to the formation of a specific enantiomer of the β-hydroxy nitrile. A significant challenge in these reactions is the need for stoichiometric amounts of the expensive cofactor. This is often overcome by employing a cofactor regeneration system, where a second enzyme and a sacrificial substrate are used to continuously regenerate the reduced cofactor. Biphasic systems, using an organic solvent to dissolve the substrate and an aqueous phase for the enzymatic reaction, have been shown to improve reaction efficiency and enzyme stability. acs.orgnih.gov

| Enzyme Class | Reaction Type | Substrate | Key Advantage |

| Oxidoreductases (e.g., ADH) | Asymmetric reduction | β-Keto nitrile | High enantioselectivity for chiral alcohols. |

| Hydroxynitrile Lyases (HNLs) | Asymmetric cyanohydrin synthesis | Aldehyde/Ketone + Cyanide source | Direct formation of chiral cyanohydrins. scispace.comebi.ac.ukacs.org |

| Halohydrin Dehalogenases (HHDH) | Enantioselective cyanation of epoxides | Epoxide + Cyanide source | Produces chiral β-hydroxy nitriles from epoxides. acs.org |

Biphasic Bioelectrocatalytic Systems for Enhanced Enantioselectivity

The enantioselective synthesis of chiral β-hydroxy nitriles, including this compound, can be effectively achieved using biphasic bioelectrocatalytic systems. These systems address two major challenges in traditional biocatalysis: the regeneration of expensive cofactors and the low aqueous solubility of many organic substrates.

A notable approach involves a bioelectrocatalytic system where the enzymatic reduction of a precursor ketone is coupled with the electrochemical regeneration of the nicotinamide adenine dinucleotide (NADH) cofactor. This process can be conceptually applied to the synthesis of this compound from a suitable keto-nitrile precursor. The system typically employs a cascade of enzymes. For instance, an alcohol dehydrogenase (AdhS) can catalyze the asymmetric reduction of the ketone, while a halohydrin dehalogenase (HHDH) can be used in a subsequent step if a halohydrin precursor is used.

To overcome the low solubility of hydrophobic substrates like 4-nitrobenzenepropanenitrile derivatives in aqueous media, a biphasic system is employed. This system consists of an aqueous phase containing the enzymes and the cofactor, and an organic phase that serves as a reservoir for the substrate and product. Methyl tert-butyl ether (MTBE) is a suitable organic solvent for this purpose. The use of an organic phase significantly increases the substrate loading capacity of the system.

A key component of this system is the bio-cathode, which is responsible for the regeneration of NADH from NAD+. This is often achieved by immobilizing an enzyme like diaphorase (DH) within a redox-active polymer on the electrode surface. This setup allows for the continuous regeneration of the cofactor, making the process more economically viable.

The biphasic bioelectrocatalytic approach has been shown to significantly enhance the reaction efficiency. For example, in the synthesis of a related chiral β-hydroxy nitrile, the conversion ratio was found to be 8.8 times higher in a biphasic system compared to a single-phase aqueous system. This methodology has demonstrated the potential to produce a variety of β-hydroxy nitriles with different structures, including those with aromatic rings.

| Parameter | Single-Phase System | Biphasic System |

| Substrate Loading | Low | High |

| Conversion Ratio | Lower | 8.8x Higher |

| Product Concentration | Lower | Higher |

| Enzyme Stability | Prone to substrate/product inhibition | Enhanced |

| Cofactor Regeneration | Required | Integrated (Bioelectrocatalytic) |

Isolation and Purification Techniques in Synthetic Research

Following the synthesis of this compound, isolation and purification are critical steps to obtain the compound in high purity, which is essential for its subsequent applications. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Chromatography is a powerful technique for the purification of this compound from reaction mixtures. Given the polar nature of the hydroxyl and nitrile groups and the presence of the aromatic nitro group, reverse-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable method.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 silica (B1680970) gel column, is used in conjunction with a polar mobile phase. For the separation of compounds similar in structure to this compound, a gradient elution with a mixture of acetonitrile and water is often effective. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the hydroxyl group.

The conditions for the chromatographic separation can be optimized by adjusting the gradient profile, flow rate, and column temperature. The progress of the purification is monitored using a UV detector, as the nitrophenyl group provides a strong chromophore.

| Chromatographic Method | Stationary Phase | Mobile Phase | Detection |

| Reverse-Phase HPLC | C18 Silica Gel | Acetonitrile/Water with Formic Acid | UV |

Recrystallization is a widely used and cost-effective technique for the purification of solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For a molecule like this compound, which possesses both polar and non-polar characteristics, a mixed solvent system may be required to achieve optimal recrystallization. A combination of a polar solvent, such as ethanol or isopropanol, with a non-polar solvent, like hexane (B92381) or toluene, could be effective. The compound would be dissolved in a minimum amount of the hot polar solvent, and the non-polar solvent would then be added until turbidity is observed. Upon cooling, the purified compound should crystallize out.

The presence of specific functional groups can influence the choice of solvent. For instance, solvents containing similar functional groups to the compound being purified often exhibit good solubilizing properties. Therefore, alcoholic solvents could be a good starting point for the recrystallization of this compound.

Reaction Chemistry and Chemical Transformations of Beta Hydroxy 4 Nitrobenzenepropanenitrile

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group in beta-Hydroxy-4-nitrobenzenepropanenitrile is a prime site for a variety of chemical modifications, allowing for its conversion into other functional groups or its temporary protection to enable reactions elsewhere in the molecule.

Oxidation Reactions to Beta-Ketonitriles

The oxidation of the secondary alcohol in this compound to a ketone functionality yields the corresponding beta-ketonitrile, 3-keto-3-(4-nitrophenyl)propanenitrile. This transformation is a key step in the synthesis of various heterocyclic compounds and other complex organic molecules. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (B1165640), and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). Milder and more selective methods, such as those employing Dess-Martin periodinane or manganese dioxide (MnO₂), are also effective.

| Oxidation Method | Reagent(s) | Typical Conditions | Product |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, low temperature | 3-keto-3-(4-nitrophenyl)propanenitrile |

| PCC Oxidation | Pyridinium chlorochromate | CH₂Cl₂, room temperature | 3-keto-3-(4-nitrophenyl)propanenitrile |

| Dess-Martin Oxidation | Dess-Martin periodinane | CH₂Cl₂, room temperature | 3-keto-3-(4-nitrophenyl)propanenitrile |

This table presents common oxidation methods applicable to secondary alcohols and their expected product from the oxidation of this compound.

Esterification and Etherification for Protecting Group Strategies

To facilitate reactions at other sites of the molecule, such as the nitrile or the nitro group, the hydroxyl group can be temporarily protected. Esterification and etherification are common strategies for this purpose.

Esterification: The hydroxyl group can be converted into an ester by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. orgosolver.comchemguide.co.ukchemguide.co.uk For instance, reaction with acetyl chloride would yield beta-acetoxy-4-nitrobenzenepropanenitrile. This acetyl group can later be removed by hydrolysis under acidic or basic conditions to regenerate the alcohol.

Etherification: The formation of an ether provides a more robust protecting group. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide (e.g., benzyl (B1604629) bromide or methyl iodide). The resulting ether (e.g., beta-(benzyloxy)-4-nitrobenzenepropanenitrile) is stable to a wide range of reaction conditions and can be cleaved later, for example, by hydrogenolysis in the case of a benzyl ether.

| Protection Strategy | Reagent(s) | Product (Example) |

| Esterification | Acetyl chloride, pyridine | beta-acetoxy-4-nitrobenzenepropanenitrile |

| Etherification | NaH, Benzyl bromide | beta-(benzyloxy)-4-nitrobenzenepropanenitrile |

This table illustrates common protecting group strategies for the hydroxyl group of this compound.

Dehydration to Alpha,Beta-Unsaturated Nitriles

The elimination of water from this compound leads to the formation of an alpha,beta-unsaturated nitrile, specifically 3-(4-nitrophenyl)propenenitrile. This reaction introduces a carbon-carbon double bond conjugated with the nitrile group, creating a valuable Michael acceptor for various nucleophiles.

Dehydration can be achieved under acidic conditions, for example, by heating with a strong acid such as sulfuric acid or phosphoric acid. Alternatively, reagents like phosphorus oxychloride (POCl₃) in pyridine or thionyl chloride (SOCl₂) can be effective. These methods typically proceed through the formation of a good leaving group from the hydroxyl moiety, followed by elimination.

| Dehydration Reagent | Typical Conditions | Product |

| H₂SO₄ | Heat | 3-(4-nitrophenyl)propenenitrile |

| POCl₃, Pyridine | 0 °C to room temperature | 3-(4-nitrophenyl)propenenitrile |

| SOCl₂, Pyridine | 0 °C to room temperature | 3-(4-nitrophenyl)propenenitrile |

This table summarizes common reagents and conditions for the dehydration of beta-hydroxy nitriles.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides and reduction to primary amines.

Hydrolysis to Beta-Hydroxycarboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound provides access to beta-hydroxycarboxylic acids and amides, which are important building blocks in medicinal chemistry and materials science. The outcome of the hydrolysis can be controlled by the reaction conditions. chemguide.co.ukjove.comlibretexts.orgcommonorganicchemistry.combyjus.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, typically leads to the complete hydrolysis to the corresponding carboxylic acid, beta-hydroxy-4-nitrobenzenepropanoic acid. libretexts.orgbyjus.com The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed under the acidic conditions. jove.com

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification, also yields the carboxylic acid. chemguide.co.ukcommonorganicchemistry.com Under milder basic conditions, it is sometimes possible to isolate the intermediate amide, beta-hydroxy-4-nitrobenzenepropanamide.

| Hydrolysis Condition | Product |

| Acidic (e.g., aq. HCl, heat) | beta-hydroxy-4-nitrobenzenepropanoic acid |

| Basic (e.g., aq. NaOH, heat, then H₃O⁺) | beta-hydroxy-4-nitrobenzenepropanoic acid |

| Mild Basic Conditions | beta-hydroxy-4-nitrobenzenepropanamide (intermediate) |

This table outlines the products of nitrile hydrolysis under different conditions.

Reduction to Beta-Hydroxyamines

The reduction of the nitrile group in this compound affords the corresponding primary amine, 3-amino-1-(4-nitrophenyl)propan-1-ol. This transformation is significant as it introduces a basic amino group, leading to compounds with potential pharmaceutical applications. It is important to select a reducing agent that selectively reduces the nitrile without affecting the nitro group or the hydroxyl group.

Catalytic Hydrogenation: This is a common and often clean method for nitrile reduction. wikipedia.orgbme.hu Catalysts such as Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C) can be used under a hydrogen atmosphere. wikipedia.org However, care must be taken as some of these catalysts can also reduce the nitro group, especially under more forcing conditions. The choice of catalyst and reaction parameters is crucial for selectivity. wikipedia.org

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. studymind.co.ukchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent. It is important to note that LiAlH₄ will also reduce the nitro group. Therefore, if selective reduction of the nitrile is desired, alternative reagents or a protection strategy for the nitro group would be necessary.

| Reduction Method | Reagent(s) | Product | Potential Side Reactions |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂ | 3-amino-1-(4-nitrophenyl)propan-1-ol | Reduction of the nitro group |

| Chemical Reduction | LiAlH₄, then H₂O | 3-amino-1-(4-aminophenyl)propan-1-ol | Reduction of the nitro group |

This table details common methods for the reduction of the nitrile group and notes potential concurrent reactions.

Nucleophilic Additions to the Nitrile Functionality

The nitrile group in this compound is susceptible to attack by various nucleophiles, leading to a variety of important chemical transformations. These reactions typically proceed via addition to the electrophilic carbon atom of the C≡N triple bond.

One of the fundamental reactions of nitriles is their hydrolysis to either amides or carboxylic acids. This transformation can be achieved under both acidic and basic conditions. In acidic hydrolysis, the nitrile is typically heated with a strong acid, such as hydrochloric acid, which protonates the nitrogen atom, activating the nitrile carbon for nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. libretexts.orglibretexts.org Alkaline hydrolysis, on the other hand, involves heating the nitrile with a strong base, like sodium hydroxide. The hydroxide ion directly attacks the nitrile carbon, and after a series of steps, a carboxylate salt is formed, which upon acidification yields the carboxylic acid. libretexts.orglibretexts.org While specific studies on this compound are not abundant, biocatalytic methods have shown promise for the hydrolysis of related 3-hydroxyalkanenitriles to 3-hydroxyalkanoic acids using nitrilase enzymes. researchgate.net

Reduction of the nitrile group offers a direct route to primary amines. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is commonly employed for this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding a primary amine after an aqueous workup. chemistrysteps.comchemistrysteps.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce nitriles unless special conditions or catalysts are used. libretexts.orgyoutube.com The reduction of nitriles with LiAlH4 is a robust and widely used method for the synthesis of primary amines. youtube.com

The addition of organometallic reagents, such as Grignard reagents, to the nitrile functionality provides a valuable method for the synthesis of ketones. The Grignard reagent attacks the electrophilic carbon of the nitrile to form an imine intermediate after the initial addition. This intermediate is then hydrolyzed in a subsequent acidic workup step to yield a ketone. masterorganicchemistry.comyoutube.comyoutube.com This reaction allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group.

Furthermore, the nitrile group can participate in cycloaddition reactions. A key example is the [3+2] cycloaddition with azides to form tetrazoles, a class of heterocycles with significant applications in medicinal chemistry. wikipedia.org This reaction, often catalyzed by copper(I) or ruthenium complexes, is a prime example of "click chemistry," known for its high efficiency and selectivity. organic-chemistry.org The electron-withdrawing nature of the 4-nitrophenyl group in this compound would likely facilitate this cycloaddition.

Transformations Involving the Nitroarene Moiety

The 4-nitro group on the benzene (B151609) ring is a key feature of this compound, imparting distinct reactivity to the aromatic core. This electron-withdrawing group activates the ring for certain transformations and can itself be converted into other valuable functional groups.

Reduction of the Nitro Group to Amino or Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group is a fundamental transformation that leads to the corresponding amino or hydroxylamine derivatives, which are versatile synthetic intermediates. A variety of reducing agents and catalytic systems can be employed for this purpose.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been successfully achieved using catalysts like palladium-nickel boride-silica nanocomposites. Another approach involves the use of transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) is used in place of hydrogen gas.

Chemical reducing agents are also widely used. For instance, metals in acidic media, such as tin or iron in the presence of hydrochloric acid, are classical reagents for nitro group reduction. More modern methods might employ reagents like sodium borohydride in the presence of a catalyst, such as nickel or palladium complexes, to achieve the reduction under milder conditions. The selective reduction of a nitro group to a hydroxylamine can be achieved using specific reagents like zinc dust in the presence of ammonium chloride.

Aromatic Nucleophilic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group, particularly at the para position, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA r). In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. For SNA r to occur, a good leaving group, such as a halide, must be present on the ring, typically in a position ortho or para to the nitro group. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. Common nucleophiles used in SNA r reactions include alkoxides, amines, and thiolates.

Elimination Reactions

The beta-hydroxy nitrile structure of this compound allows for elimination reactions, leading to the formation of a carbon-carbon double bond. These reactions can proceed through different mechanistic pathways depending on the reaction conditions.

Beta-Hydrogen Elimination Processes

In the presence of a base, a hydrogen atom on the carbon alpha to the nitrile group (and beta to the hydroxyl group) can be abstracted. The resulting carbanion can then eliminate the hydroxyl group to form an α,β-unsaturated nitrile. The acidity of this alpha-hydrogen is enhanced by the electron-withdrawing effect of the adjacent nitrile group.

Beta-Hydroxy Elimination Mechanisms

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Subsequent elimination of water, often proceeding through a carbocation intermediate at the benzylic position, leads to the formation of the corresponding α,β-unsaturated nitrile. The stability of the benzylic carbocation, which is further influenced by the electronic nature of the substituent on the aromatic ring, plays a crucial role in this process. The dehydration of benzylic alcohols is a well-established method for the synthesis of conjugated alkenes.

Role as a Key Intermediate in Multi-Step Syntheses

This compound is a strategically important intermediate in multi-step organic syntheses. Its trifunctional nature, featuring a hydroxyl group, a nitrile moiety, and a nitro-aromatic ring, allows for a diverse range of chemical transformations. This compound can be assembled through reactions such as the aldol (B89426) addition of acetonitrile (B52724) to 4-nitrobenzaldehyde (B150856) and serves as a linchpin for the construction of more complex molecular architectures, including heterocycles and chiral molecules.

Sequential and Cascade Reaction Architectures

The unique arrangement of functional groups in this compound makes it an ideal candidate for sequential and cascade reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. The nitro group, in particular, can be a precursor to an amino group, which can then participate in intramolecular cyclizations.

A plausible and synthetically valuable cascade reaction involves the initial reduction of the nitro group to an amine, followed by an intramolecular cyclization with the nitrile group. This type of domino nitro reduction-heterocyclization has been effectively used in the synthesis of quinolines and other nitrogen-containing heterocycles. mdpi.com For instance, the reduction of a nitro group in the presence of a tethered carbonyl or nitrile can lead to spontaneous cyclization to form a heterocyclic ring.

While specific examples detailing the cascade reactions of this compound are not abundant in the literature, the principles of cascade synthesis are well-established for structurally similar compounds. For example, the synthesis of various polyheterocyclic systems often relies on cascade reactions where functional groups, similar to those in the target molecule, trigger a sequence of intramolecular events. researchgate.netnih.govresearchgate.net

The following table illustrates a hypothetical cascade reaction sequence starting from this compound, based on established chemical transformations.

Table 1: Hypothetical Cascade Reaction of this compound

| Step | Reaction | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Nitro Group Reduction | beta-Hydroxy-4-aminobenzenepropanenitrile | Reduction of the nitro group to an amine. |

| 2 | Intramolecular Cyclization | 3-amino-3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-one | Intramolecular attack of the hydroxyl group on the nitrile, followed by tautomerization. |

| 3 | Aromatization | 3-amino-2H-benzo[b] researchgate.netrsc.orgoxazine | Dehydration to form the aromatic heterocyclic core. |

This hypothetical sequence highlights how this compound can serve as a precursor to complex heterocyclic structures through a cascade of reactions initiated by a single chemical transformation.

Stereoselective Transformations and Chiral Pool Applications

The chiral center at the beta-carbon bearing the hydroxyl group makes this compound a valuable target for stereoselective synthesis and a potential building block in the chiral pool. The "chiral pool" refers to the collection of readily available, enantiopure natural products that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.orgnih.gov While this compound is not a natural product, its enantiopure forms, if accessible, could be valuable synthetic intermediates. researchgate.netnih.govbaranlab.org

The stereoselective synthesis of this compound can be achieved through the asymmetric reduction of the corresponding beta-keto nitrile, 3-oxo-3-(4-nitrophenyl)propanenitrile. Biocatalytic reductions using ketoreductases (KREDs) have proven to be highly effective for the stereoselective synthesis of beta-hydroxy nitriles and related beta-nitro alcohols. researchgate.netrsc.orgnih.gov These enzymatic transformations can provide access to either enantiomer of the target molecule with high enantiomeric excess (ee).

The following table presents representative data on the stereoselective reduction of analogous beta-keto nitriles and alpha-nitro ketones, demonstrating the feasibility of producing chiral beta-hydroxy nitriles.

Table 2: Examples of Stereoselective Reductions of Prochiral Ketones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Benzoylacetonitrile | Curvularia lunata | (R)-3-hydroxy-3-phenylpropanenitrile | up to 98% | researchgate.net |

| 1-Aryl-2-nitro-1-ethanone | Ketoreductase (YGL039w) | (S)-1-Aryl-2-nitroethanol | >99% | rsc.org |

Once obtained in enantiopure form, this compound can be utilized in chiral pool applications. The stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex molecules with multiple stereocenters. For example, the hydroxyl group can be used to direct diastereoselective reactions on adjacent carbons, or the entire molecule can be incorporated as a chiral building block into a larger target molecule. The enantioselective synthesis of alpha-methylene-beta-hydroxy carboxylic acid derivatives, for instance, has been achieved through a diastereoselective aldol/beta-elimination sequence starting from a chiral precursor. nih.gov This highlights the potential of chiral beta-hydroxy nitriles as versatile intermediates in asymmetric synthesis.

Spectroscopic and Chromatographic Research Methodologies for Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For beta-Hydroxy-4-nitrobenzenepropanenitrile, the ¹H NMR spectrum is predicted to exhibit several key signals corresponding to the aromatic and aliphatic protons.

The protons on the 4-nitrophenyl group are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm. The strong electron-withdrawing effect of the nitro group deshields these protons, shifting them downfield. The characteristic ortho-coupling between adjacent aromatic protons would result in an AA'BB' splitting pattern, which often appears as two distinct doublets.

The aliphatic portion of the molecule contains a methine proton (CH-OH) and a methylene (B1212753) group (CH₂-CN). The methine proton, being attached to a carbon bearing an electron-withdrawing hydroxyl group and adjacent to an aromatic ring, is expected to resonate as a multiplet, likely a triplet or a doublet of doublets, in the range of δ 5.0-5.5 ppm. The methylene protons are diastereotopic due to the adjacent chiral center and would be expected to appear as two separate signals, each likely a doublet of doublets, in the range of δ 2.8-3.2 ppm. The proton of the hydroxyl group (OH) would appear as a broad singlet, the chemical shift of which is variable and dependent on concentration and solvent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (ortho to NO₂) | 8.2 - 8.4 | d |

| Aromatic H (meta to NO₂) | 7.6 - 7.8 | d |

| Methine H (CH-OH) | 5.0 - 5.5 | m |

| Methylene H (CH₂-CN) | 2.8 - 3.2 | m |

| Hydroxyl H (OH) | Variable | br s |

d = doublet, m = multiplet, br s = broad singlet. Predictions are based on typical chemical shift values for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The aromatic carbons of the 4-nitrophenyl group would appear in the δ 120-150 ppm region. The carbon atom attached to the nitro group (ipso-carbon) and the carbon attached to the hydroxypropylnitrile substituent would have distinct chemical shifts. The nitrile carbon is expected to appear in the δ 115-125 ppm range. The carbon atom of the methine group (CH-OH) would be found in the δ 65-75 ppm region, while the methylene carbon (CH₂-CN) would resonate further upfield, typically in the δ 25-35 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (ipso to substituent) | 145 - 150 |

| Aromatic C (ipso to NO₂) | 147 - 152 |

| Aromatic CH (ortho to NO₂) | 127 - 132 |

| Aromatic CH (meta to NO₂) | 123 - 128 |

| Nitrile C (CN) | 117 - 122 |

| Methine C (CH-OH) | 68 - 75 |

| Methylene C (CH₂-CN) | 25 - 35 |

Predictions are based on typical chemical shift values for similar functional groups.

For a chiral molecule like this compound, advanced NMR techniques are crucial for confirming connectivity and determining relative stereochemistry.

2D COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling correlations. For instance, it would show a cross-peak between the methine proton (CH-OH) and the adjacent methylene protons (CH₂-CN), confirming their connectivity. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

2D HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments are used to correlate proton signals with their directly attached carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the unambiguous assignment of both spectra.

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the carbon skeleton and confirming the placement of functional groups. For example, correlations would be expected between the aromatic protons and the methine carbon, and between the methylene protons and the nitrile carbon.

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine spatial proximity between protons. For stereochemical assignment, particularly if diastereomers were present, NOESY or ROESY could reveal through-space interactions that would help to define the relative orientation of substituents around the chiral center.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₈N₂O₃), the theoretical exact mass can be calculated. An experimentally determined mass from an HRMS analysis that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Theoretical Exact Mass for this compound

| Molecular Formula | Ion | Theoretical m/z |

|---|---|---|

| C₉H₈N₂O₃ | [M+H]⁺ | 193.0608 |

| C₉H₈N₂O₃ | [M+Na]⁺ | 215.0427 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, often the molecular ion) which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable structural information. A mass spectrum for this compound is available in the MassBank database under accession number MSBNK-Fac_Eng_Univ_Tokyo-JP010587. massbank.eu

In an MS/MS experiment of the [M+H]⁺ ion of this compound, several characteristic fragmentation pathways could be expected. Common fragmentation patterns for nitrophenyl compounds often involve the loss of the nitro group or parts of it.

Plausible Fragmentation Pathways in MS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |

|---|---|---|

| 193.06 | H₂O | 175.05 |

| 193.06 | NO₂ | 147.06 |

| 193.06 | CH₂CN | 153.05 |

The fragmentation would likely involve the loss of water from the hydroxyl group, the loss of the nitro group, and cleavage of the side chain. Analysis of these fragmentation patterns helps to confirm the presence of the various functional groups and their arrangement within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods are indispensable for the initial identification of functional groups within a molecule.

Infrared (IR) Spectroscopy provides critical information about the covalent bonds present in this compound. The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The nitrile (C≡N) group, a key feature of the molecule, displays a characteristic sharp absorption peak of medium intensity around 2240-2260 cm⁻¹. Furthermore, the aromatic nitro group (-NO₂) gives rise to two strong stretching vibrations, an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range. The presence of the benzene (B151609) ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy is utilized to study the electronic transitions within the molecule, particularly those associated with the conjugated system of the nitrophenyl group. The nitro group attached to the benzene ring acts as a chromophore, which absorbs light in the UV-Vis region. The electronic transitions, typically π → π* and n → π*, result in characteristic absorption maxima (λmax). For aromatic nitro compounds, strong absorptions are often observed, and the position of these maxima can be influenced by the solvent polarity.

Table 1: Key Spectroscopic Data for this compound Functional Groups

| Functional Group | Spectroscopic Technique | Characteristic Absorption/Signal |

| Hydroxyl (-OH) | Infrared (IR) | 3600-3200 cm⁻¹ (broad) |

| Nitrile (C≡N) | Infrared (IR) | 2260-2240 cm⁻¹ (sharp, medium) |

| Nitro (-NO₂) | Infrared (IR) | 1570-1500 cm⁻¹ (asymmetric stretch) |

| 1370-1300 cm⁻¹ (symmetric stretch) | ||

| Aromatic Ring | Infrared (IR) | ~1600-1450 cm⁻¹ (C=C stretch) |

| Nitrophenyl Chromophore | UV-Visible (UV-Vis) | Characteristic λmax due to electronic transitions |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for separating mixtures, assessing purity, and monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of starting materials and the appearance of the product can be tracked over time. The different polarities of the reactants and the more polar product—due to its hydroxyl group—cause them to travel at different rates up the plate, resulting in distinct spots with different retention factor (Rf) values. Visualization is often achieved under UV light, capitalizing on the UV-active nitrophenyl group.

High-Performance Liquid Chromatography (HPLC) Method Development

For precise quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC method is commonly developed for compounds like this compound.

Stationary Phase: A C18 column is typically employed, where the nonpolar stationary phase interacts with the aromatic ring of the analyte.

Mobile Phase: A polar mobile phase, such as a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is used. sielc.com The gradient is adjusted to achieve optimal separation of the target compound from any impurities or unreacted starting materials.

Detection: A UV detector is highly effective, set at a wavelength where the nitrophenyl chromophore exhibits maximum absorbance to ensure high sensitivity.

Method development involves optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the analyte with good resolution from other components.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis |

| Injection Volume | Standardized (e.g., 10 µL) |

| Flow Rate | Optimized for separation (e.g., 1.0 mL/min) |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point due to its polar functional groups, GC analysis may be possible, often requiring derivatization. The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether (e.g., a trimethylsilyl (B98337) (TMS) ether) prior to injection. This process reduces intermolecular hydrogen bonding, allowing the compound to be vaporized at a lower temperature without decomposition. The analysis would typically use a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Coupled Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS)

Coupling chromatography with mass spectrometry provides a powerful tool for both separation and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly valuable as it combines the separation power of HPLC with the mass-analyzing capability of MS. It allows for the determination of the molecular weight of the eluting components. For this compound, LC-MS can confirm the molecular ion peak and provide fragmentation patterns that help to verify the structure of the main product and identify any impurities. Electrospray ionization (ESI) is a common ionization technique for such polar molecules.

Gas Chromatography-Mass Spectrometry (GC-MS): When GC is applicable (often after derivatization), GC-MS provides high-resolution separation and detailed mass spectra. The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used for definitive identification and structural elucidation. This is especially useful for identifying trace-level impurities that might co-elute with the main peak in other methods.

Methodologies for Stereochemical Characterization

Since this compound contains a chiral center at the beta-carbon (the carbon atom bearing the hydroxyl group), it can exist as a pair of enantiomers. Distinguishing between these stereoisomers requires specialized analytical techniques.

Chiral HPLC is the most common method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The selection of the appropriate CSP (e.g., polysaccharide-based or Pirkle-type columns) and the optimization of the mobile phase are critical for achieving baseline separation of the two enantiomers. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample, which is crucial in stereoselective synthesis.

Despite a comprehensive search for scholarly articles and computational data, no specific theoretical or computational investigations on the chemical compound this compound were found. The search for Density Functional Theory (DFT) studies, conformer analysis, molecular dynamics simulations, and computational studies of reaction mechanisms related to this specific molecule did not yield any relevant research findings.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The scientific literature accessible through the performed searches does not appear to contain the specific quantum chemical calculations, elucidation of catalytic pathways, or molecular dynamics simulations for this compound.

Structure-Reactivity Relationship Predictions

A comprehensive review of scientific literature and chemical databases indicates that specific theoretical and computational studies focused solely on this compound are not publicly available at this time. Consequently, detailed research findings and specific data tables derived from quantum chemical calculations for this particular compound cannot be provided.

However, it is possible to predict the structure-reactivity relationships of this compound by analyzing its constituent functional groups and applying fundamental principles of computational chemistry. The reactivity of this molecule is governed by the interplay of the hydroxyl (-OH), 4-nitrophenyl, and cyano (-CN) groups. A theoretical investigation would typically involve the use of methods like Density Functional Theory (DFT) to elucidate the electronic properties and predict reactive sites.

Key Predicted Features Influencing Reactivity:

Nucleophilic and Electrophilic Sites:

The oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group are predicted to be nucleophilic centers due to the presence of lone pairs of electrons.

The carbon atom of the cyano group and the carbon atom attached to the hydroxyl group (the beta-carbon) are expected to be electrophilic. The strong electron-withdrawing nature of the adjacent groups enhances the partial positive charge on these atoms.

Molecular Orbitals (HOMO and LUMO): A computational analysis would reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the oxygen atom of the hydroxyl group.

The LUMO is anticipated to be distributed over the electron-deficient 4-nitrophenyl ring and the cyano group, indicating these are the most probable sites for a nucleophilic attack.

The energy gap between the HOMO and LUMO would provide insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. It is predicted that negative potential (red/yellow regions) would be concentrated around the oxygen atoms of the nitro group, the oxygen of the hydroxyl group, and the nitrogen of the cyano group, highlighting these as sites for electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atom of the hydroxyl group and on the aromatic ring, indicating sites susceptible to nucleophilic attack.

While specific calculated values are not available, the theoretical framework suggests a molecule with distinct regions of high and low electron density, which dictates its reactivity towards different chemical species. The presence of both a hydrogen bond donor (-OH) and acceptors (-OH, -NO₂, -CN) also suggests the potential for significant intermolecular interactions.

Conclusion and Future Outlook

Applications of Beta Hydroxy 4 Nitrobenzenepropanenitrile As a Synthetic Building Block

Precursor to Biologically Active Compounds (e.g., Pharmaceuticals, Agrochemicals)

The chemical architecture of beta-Hydroxy-4-nitrobenzenepropanenitrile makes it a plausible precursor for various biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. youtube.com These transformations open pathways to a variety of derivatives. For instance, the resulting beta-hydroxy acids or amides are valuable synthons in pharmaceutical chemistry. nih.govacs.org

The nitroaromatic moiety can also be chemically modified, most commonly through reduction to an aniline (B41778) derivative. This opens up a vast array of subsequent reactions, such as diazotization and coupling, or acylation to form amides. Many pharmaceuticals and agrochemicals contain anilino or related aromatic nitrogen-containing fragments.

Scaffold for Complex Natural Product Synthesis

The synthesis of complex natural products often relies on the use of multifunctional building blocks that allow for the controlled and stereoselective introduction of new functionalities and ring systems. electronicsandbooks.com this compound, with its three distinct functional groups, has the potential to serve as such a scaffold.

The hydroxyl and nitrile groups can be used to construct carbon-carbon and carbon-heteroatom bonds, while the nitro group can be used to introduce nitrogen into the molecule or to modify the electronic properties of the aromatic ring. The stereocenter at the beta-position, bearing the hydroxyl group, can be a crucial element in controlling the stereochemistry of subsequent reactions, a critical aspect of natural product synthesis.

Although no specific examples of the use of this compound in the total synthesis of a natural product have been documented in readily accessible scientific literature, the utility of related nitrile-containing compounds in this field is well-established. researchgate.net

Intermediates in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. longdom.org The functional groups present in this compound make it a promising starting material for the synthesis of various heterocyclic systems.

For example, the nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles such as pyridines, pyrimidines, and imidazoles. The hydroxyl group can act as a nucleophile in intramolecular cyclization reactions to form oxygen-containing heterocycles like furans or pyrans. Furthermore, the reduction of the nitro group to an amine, followed by intramolecular condensation with the nitrile or a derivative thereof, could lead to the formation of nitrogen-containing heterocyclic rings.

The versatility of nitriles as precursors to heterocycles is extensively documented, and while specific examples for this compound are not prominent, the potential for such transformations is chemically sound. pkusz.edu.cnorganic-chemistry.org

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral beta-hydroxy nitriles are valuable intermediates in this field. mdpi.comacs.org When prepared in an enantiomerically pure form, this compound could potentially be used as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis.

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. The hydroxyl group of this compound could be used to attach the molecule to a substrate, and the bulky nitroaromatic group could provide the necessary steric hindrance to control the facial selectivity of a reaction.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Currently, there are no established or widely cited synthetic routes for beta-Hydroxy-4-nitrobenzenepropanenitrile in peer-reviewed literature. Future research would need to begin with the fundamental development of synthetic methodologies. Initial efforts would likely focus on classical organic reactions, such as the nitro-aldol (Henry) reaction between 4-nitrobenzaldehyde (B150856) and acetonitrile (B52724), followed by the introduction of the hydroxyl group. A primary objective would be to develop routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry, minimizing waste and avoiding hazardous reagents.

Exploration of New Reactivity Profiles

The reactivity of this compound is largely uncharacterized. The molecule contains several functional groups—a hydroxyl group, a nitrile group, and a nitroaromatic system—that suggest a rich and varied reactivity profile. Future studies would need to systematically investigate the chemical transformations of these groups. For instance, the oxidation or reduction of the hydroxyl and nitro groups, respectively, or the hydrolysis or addition reactions of the nitrile group, would be fundamental areas of exploration.

Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

Once basic synthetic routes are established, the development of advanced catalytic systems would be a logical next step. Research in this area would aim to improve the efficiency and selectivity of the synthesis of this compound. This could involve the use of organocatalysts, metal-based catalysts, or biocatalysts to control stereochemistry, for example, if chiral variants of the molecule were to be synthesized. The goal would be to achieve higher yields under milder reaction conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. Future research on this compound could explore the translation of a developed synthetic route to a continuous flow process. This would be particularly relevant if the synthesis involves hazardous intermediates or exothermic reactions. Automation could further enhance the efficiency of synthesis and allow for rapid optimization of reaction conditions.

Application in Materials Science and Polymer Chemistry

The potential applications of this compound in materials science and polymer chemistry are currently unknown. The presence of multiple functional groups suggests that it could potentially serve as a monomer or a cross-linking agent in polymerization reactions. Research in this area would involve attempting to incorporate this molecule into polymer backbones or using it to modify the properties of existing materials. However, without a fundamental understanding of its properties and reactivity, any potential applications remain speculative.

Deeper Mechanistic Elucidations through Advanced Spectroscopic and Computational Methods

A deep understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound would be crucial for optimizing chemical processes. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, could be employed to study reaction kinetics and identify transient intermediates. Computational chemistry, using methods like Density Functional Theory (DFT), would be invaluable for modeling reaction pathways and predicting reactivity, providing insights that are often difficult to obtain through experimental means alone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for beta-Hydroxy-4-nitrobenzenepropanenitrile, and what experimental controls are critical for reproducibility?

- Methodological Answer : Synthesis of nitrile derivatives often involves nucleophilic substitution or condensation reactions. For this compound, a plausible route could involve nitration of a hydroxybenzenepropanenitrile precursor under controlled acidic conditions. Key controls include maintaining reaction temperatures below 50°C to prevent nitro group decomposition and using anhydrous solvents to avoid hydrolysis. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of -OH (broad peak ~3200–3500 cm⁻¹), -NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹), and -C≡N (~2240 cm⁻¹).

- NMR : ¹H NMR should show aromatic protons (δ 7.5–8.5 ppm), hydroxy proton (δ ~5 ppm, exchangeable), and propionitrile chain protons (δ 2.5–3.5 ppm). ¹³C NMR can distinguish nitrile carbons (~115–120 ppm) and nitro-substituted aromatic carbons.

- UV-Vis : λmax in methanol/water can indicate electronic transitions influenced by the nitro and hydroxy groups (e.g., ~255 nm for analogous nitriles) .

Q. How should researchers safely handle this compound to mitigate health risks?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particulates are generated .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardization : Use a common reference standard (e.g., ≥98% purity by HPLC) to normalize bioactivity assays.

- Assay Design : Include positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to assess variability.

- Data Analysis : Apply multivariate statistics (e.g., ANOVA with post-hoc tests) to differentiate true activity from noise. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- MD Simulations : Simulate solvent effects (e.g., in DMSO/water) to assess steric and electronic interactions with catalytic metal centers (e.g., Pd, Cu).

- Retrosynthetic Tools : Use platforms like PubChem or EPA DSSTox to identify analogous reactions and infer mechanistic pathways .

Q. What advanced analytical methods quantify this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for separation. Use MRM transitions (e.g., m/z 209 → 162 for quantification) to enhance specificity.

- SPE Preconcentration : Solid-phase extraction (e.g., Oasis HLB cartridges) can isolate the compound from plasma or tissue homogenates, improving detection limits to ng/mL levels .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous systems?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 25–60°C. Monitor degradation via HPLC-UV at 255 nm.

- Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (t₁/₂). Nitro group reduction and nitrile hydrolysis are likely pathways under alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.